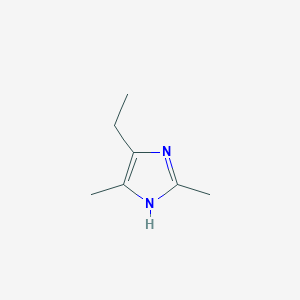

5-Ethyl-2,4-dimethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91773-26-1 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-ethyl-2,5-dimethyl-1H-imidazole |

InChI |

InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9) |

InChI Key |

NELFWLUXURRZAY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=N1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Ethyl 2,4 Dimethyl 1h Imidazole

5 Electrochemical Synthesis Methods for Imidazole (B134444) Derivatives

Electrochemical synthesis is an emerging green technology that uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. acs.org This technique has been successfully applied to the synthesis of various imidazole derivatives, including benzo[d]imidazoles and 1,2,4,5-tetrasubstituted imidazoles. acs.org

The electrochemical approach often involves the oxidative C-H amination or dehydrogenative C-N bond formation under mild conditions. acs.org For example, 1,2-disubstituted benzimidazoles have been synthesized via electrochemical oxidative dehydrogenation, avoiding metal catalysts and stoichiometric oxidants. acs.org While direct electrochemical synthesis of 5-Ethyl-2,4-dimethyl-1H-imidazole is not explicitly reported, the general methods developed for other substituted imidazoles provide a promising avenue for future research and optimization. These methods are noted for their broad substrate adaptability and potential as a green synthetic pathway.

Metal-Free Synthetic Pathways

Synthesis of Precursors and Intermediates for this compound

The construction of the target imidazole relies on the availability of specific carbonyl and amine-containing building blocks. The selection of these precursors is the primary determinant of the final substitution pattern on the heterocyclic ring.

The most direct route to this compound via a multicomponent reaction strategy involves the condensation of an unsymmetrical α-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. The key precursors for this approach are outlined below.

2,3-Pentanedione (B165514) (for the C4-methyl and C5-ethyl backbone): This α-dicarbonyl is the crucial building block that introduces the adjacent methyl and ethyl groups. Its synthesis can be achieved through various methods, including the oxidation of 2-pentanone or the condensation of methylglyoxal (B44143) with an ethyl Grignard reagent.

Acetaldehyde (for the C2-methyl group): This aldehyde provides the carbon atom for the C2 position of the imidazole ring. It is a readily available industrial chemical.

Ammonia Source (for the nitrogen atoms): Ammonium (B1175870) acetate (B1210297) is commonly used as it conveniently provides both ammonia and acetic acid, which can catalyze the condensation. nih.gov Other sources like urotropine or ammonia itself can also be employed. organic-chemistry.org

An alternative strategy could involve starting with a simpler, pre-formed imidazole intermediate, such as 2,4-dimethyl-1H-imidazole, and subsequently introducing the ethyl group. The synthesis of 2,4-dimethyl-1H-imidazole can be accomplished in good yields from the reaction of propylene (B89431) diamine and acetic acid. google.com

Table 1: Key Precursors for Multicomponent Synthesis

| Precursor | Role in Final Structure |

|---|---|

| 2,3-Pentanedione | Source of C4-methyl and C5-ethyl groups |

| Acetaldehyde | Source of C2-methyl group |

| Ammonium Acetate | Source of N1 and N3 atoms |

When direct ring synthesis is not regiochemically efficient, the stepwise functionalization of a pre-existing imidazole ring is a powerful alternative. nih.gov This approach allows for the controlled introduction of substituents at specific positions.

For the synthesis of this compound, one could envision a route starting from a more simply substituted imidazole, such as 2,4-dimethyl-1H-imidazole. The introduction of the ethyl group at the C5 position can be achieved through a sequence of reactions:

N-Protection: The N1 position is first protected, often with a group like a sulfonyl or trityl group, to direct subsequent reactions and improve solubility. nih.govgoogle.com

Directed Metalation: The protected imidazole is then treated with a strong base (e.g., an organolithium reagent or a magnesium amide base) to selectively deprotonate the most acidic C-H bond. In the case of a 1-protected 2,4-dimethylimidazole, the C5 position is the most likely site for metalation.

Electrophilic Quench: The resulting organometallic intermediate is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group at the C5 position.

Deprotection: The final step involves the removal of the N-protecting group to yield the target this compound.

Reaction Chemistry and Functionalization of 5 Ethyl 2,4 Dimethyl 1h Imidazole

Derivatization at Nitrogen Atoms (N-1 and N-3)

The presence of two nitrogen atoms in the imidazole (B134444) ring, N-1 and N-3, allows for derivatization, most commonly through alkylation and arylation reactions. Due to tautomerism in the N-unsubstituted imidazole, the N-1 and N-3 positions are equivalent. However, once a substituent is introduced at one nitrogen, the two become distinct. The regioselectivity of these reactions is a critical aspect, governed by electronic and steric factors. otago.ac.nz

Alkylation and Arylation Reactions on the Imidazole Nitrogen

N-alkylation is a fundamental transformation for imidazoles, often achieved by reacting the imidazole with an alkyl halide in the presence of a base. nih.gov The base deprotonates the pyrrole-like nitrogen (N-1), generating an imidazolate anion that acts as a potent nucleophile. For an unsymmetrically substituted imidazole like 5-Ethyl-2,4-dimethyl-1H-imidazole, alkylation can theoretically lead to two different isomers. The outcome is often dictated by the steric hindrance imposed by the adjacent substituents at C-2 and C-5. otago.ac.nz Given the substitution at C-2 (methyl) and C-5 (ethyl), an incoming alkyl group would face steric hindrance at both nitrogen atoms.

Studies on similarly substituted imidazoles show that the choice of alkylating agent and reaction conditions significantly impacts the product distribution. otago.ac.nz For instance, N-alkylation of 2-methylimidazole (B133640) has been extensively studied to produce various N-alkyl derivatives. nih.gov

Arylation at the nitrogen atom can be accomplished using methods such as the Buchwald-Hartwig amination or copper-catalyzed N-arylation reactions. These cross-coupling reactions typically involve reacting the imidazole with an aryl halide in the presence of a transition metal catalyst and a base.

Formation of N-Substituted Imidazole Species

The reaction of this compound with various electrophiles leads to a diverse range of N-substituted derivatives. The formation of these species is crucial for modifying the compound's properties and for its application in various fields, including as ligands for catalysts or as precursors for pharmacologically active molecules. nih.govbeilstein-journals.org

Alkylation with simple alkyl halides like methyl iodide or benzyl (B1604629) bromide would yield the corresponding 1-alkyl-5-ethyl-2,4-dimethyl-1H-imidazolium salt if an excess of the alkylating agent is used, or the neutral N-alkylated imidazole. nih.gov The reaction conditions for typical N-alkylation of imidazoles are summarized in the table below.

Table 1: General Conditions for N-Alkylation of Imidazoles

| Alkylating Agent | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | NaH, K₂CO₃ | DMF, Acetonitrile | Room Temp. to Reflux | N-Alkyl Imidazole |

| Benzyl Halide | K₂CO₃, NaOH | DMF, Ethanol | Room Temp. | N-Benzyl Imidazole |

This table represents generalized conditions and specific outcomes may vary based on the exact substrates and reagents used.

Modifications at the Ring Carbons (C-2, C-4, C-5)

The carbon atoms of the imidazole ring can also be functionalized, although this often requires different strategies compared to nitrogen derivatization. The electron-rich nature of the this compound ring makes it susceptible to electrophilic attack, while functionalization via halogenated intermediates or direct C-H activation provides pathways to a wider array of derivatives. numberanalytics.com

Electrophilic Aromatic Substitution Reactions

The imidazole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atoms and the three alkyl substituents. numberanalytics.compearson.com This reactivity is generally greater than that of other aromatic heterocycles like pyrrole (B145914) and significantly greater than benzene. pearson.com The only available position for electrophilic substitution on this compound is the C-H bond at the C-2 position, as C-4 and C-5 are already substituted. However, the C-2 position in imidazoles is also the most acidic, and its reactivity can be complex. youtube.com

Common EAS reactions for imidazoles include halogenation, nitration, and acylation. youtube.com

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C-2 position. For example, substituted imidazoles can be selectively monobrominated using NBS. youtube.comnih.gov

Nitration: Nitration can be achieved using nitrating agents like nitric acid. The strong electron-withdrawing nature of the nitro group deactivates the ring towards further substitution. youtube.com

Nucleophilic Substitution Processes on Halogenated Intermediates

Once a halogen atom is introduced onto the imidazole ring, it can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This two-step process allows for the introduction of a wide variety of nucleophiles. The reactivity of halogenoimidazoles in SNAr reactions is dependent on the position of the halogen and the presence of activating groups (electron-withdrawing groups). rsc.orgpsu.edu

For a hypothetical 2-bromo-5-ethyl-1,4-dimethyl-1H-imidazole, the bromine atom at the C-2 position can be displaced by various nucleophiles. Studies on 1-protected 2,4,5-tribromoimidazoles show that the 2-bromine atom is readily displaced by nucleophiles like sodium alkane- or arenethiolates. rsc.org The reaction typically proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

Table 2: Examples of Nucleophilic Substitution on Halogenated Imidazoles

| Halogenated Imidazole | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Protected-2,4,5-tribromoimidazole | Sodium alkanethiolates | Isopropyl alcohol | 4,5-Dibromo-2-alkylthioimidazole | rsc.org |

| 1-Benzyl-5-bromo-4-nitroimidazole | Cyanide ion | Refluxing methanol | 1-Benzyl-5-cyano-4-nitroimidazole | psu.edu |

This table provides examples from related halogenated heterocycles to illustrate the principles of nucleophilic substitution.

C-H Functionalization Strategies

Modern synthetic methods increasingly utilize direct C-H functionalization to avoid the pre-functionalization steps (like halogenation) required in classical cross-coupling. nih.gov For this compound, the target for such a reaction would be the C-2 proton. Transition metal-catalyzed reactions, particularly with palladium or copper, are common for the direct arylation, alkylation, or amination of imidazole C-H bonds. nih.govnih.govnih.gov

For example, direct C-2 arylation of N-unprotected imidazoles has been achieved using palladium acetate (B1210297) as a catalyst and copper(I) iodide as a mediator with aryl halides. nih.gov This approach offers a more atom-economical route to 2-substituted imidazoles. Given the steric hindrance around the C-2 position from the adjacent methyl group at N-1 (in one tautomer) and the methyl at C-2 itself, the efficiency of such reactions would depend heavily on the optimization of catalysts, ligands, and reaction conditions. nih.gov

Transformations of the Ethyl and Methyl Side Chains

The alkyl side chains of this compound, specifically the ethyl group at the 5-position and the methyl groups at the 2- and 4-positions, are key sites for chemical modification. These transformations can alter the molecule's physical and chemical properties.

The oxidation of alkyl-substituted imidazoles typically requires strong oxidizing agents and can lead to the formation of corresponding carboxylic acids. For instance, the oxidation of the methyl groups would yield imidazolecarboxylic acids, while the ethyl group could be oxidized to an acetyl group or further to a carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromic acid. The specific outcome of the oxidation can be influenced by the reaction conditions, such as temperature and the choice of solvent.

Conversely, the imidazole ring is generally resistant to catalytic hydrogenation under conditions that would typically reduce aromatic systems. The alkyl substituents are also unreactive towards reduction under standard conditions.

| Reactant | Reagent/Conditions | Product | Notes |

| Alkyl-substituted imidazole | Strong oxidizing agent (e.g., KMnO4) | Imidazolecarboxylic acid | The specific alkyl group oxidized can depend on its position and the reaction conditions. |

The introduction of functional groups onto the alkyl side chains can be achieved through various synthetic methods. Halogenation, particularly at the benzylic-like positions of the alkyl groups, can be initiated by radical initiators. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can be used to brominate the α-carbon of the ethyl group. These halogenated intermediates serve as versatile precursors for the introduction of other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagent/Conditions | Expected Product |

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 5-(1-Bromoethyl)-2,4-dimethyl-1H-imidazole |

Tautomerism and Isomerization Pathways of this compound

Tautomerism is a fundamental characteristic of asymmetrically substituted imidazoles, leading to the existence of different isomeric forms.

This compound can exist in two prototropic tautomeric forms: the 1H- and 3H-imidazoles. In this specific case, due to the substitution pattern, these two forms are identical and are more accurately described in relation to the position of the hydrogen on the nitrogen atoms, which would be the 1H and 3H tautomers. The nomenclature 4-Ethyl-2,5-dimethyl-1H-imidazole and this compound highlights this relationship. The position of the proton on one of the two ring nitrogen atoms is in a dynamic equilibrium. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. In the gas phase and in nonpolar solvents, the less polar tautomer is generally favored. In contrast, polar solvents can stabilize the more polar tautomer through hydrogen bonding.

The isomerization between the tautomeric forms of imidazole derivatives proceeds through proton transfer mechanisms. In neutral or basic conditions, the mechanism can involve intermolecular proton transfer mediated by solvent molecules or other imidazole molecules acting as proton donors and acceptors. Under acidic conditions, the imidazole ring is protonated to form an imidazolium (B1220033) ion. The subsequent deprotonation can occur at either nitrogen atom, leading to the formation of one of the tautomers. The rate of isomerization is thus dependent on the pH of the medium.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 2,4 Dimethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-Ethyl-2,4-dimethyl-1H-imidazole. Through one-dimensional and two-dimensional NMR techniques, the connectivity and spatial relationships of the atoms within the molecule can be determined.

Comprehensive 1D NMR Analysis (¹H, ¹³C)

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the ethyl group protons, and the methyl group protons. The N-H proton typically appears as a broad singlet due to quadrupole broadening and exchange. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a pattern indicative of their coupling. The two methyl groups attached to the imidazole (B134444) ring will each appear as a singlet.

In the ¹³C NMR spectrum, distinct signals are anticipated for each carbon atom in the molecule. The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituent groups. The carbons of the ethyl and methyl groups will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Broad singlet | - |

| C2-CH₃ | Singlet | ~12-15 |

| C4-CH₃ | Singlet | ~10-13 |

| C5-CH₂CH₃ | Quartet | ~18-22 |

| C5-CH₂CH ₃ | Triplet | ~14-16 |

| C2 | - | ~145-150 |

| C4 | - | ~125-130 |

Note: Predicted values are based on typical chemical shifts for similar imidazole derivatives. rsc.orgrsc.orgnih.gov

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton singlets to their respective methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. researchgate.net This could show correlations between the protons of the C4-methyl group and the adjacent ethyl group on C5, confirming their spatial relationship.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within the molecule.

Band Assignments and Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: A broad absorption band is expected in the IR spectrum around 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration in the imidazole ring. rsc.orgresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected to appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. acadpubl.eu

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong bands in the region of 1500-1650 cm⁻¹. rsc.orgacadpubl.eu

C-H Bending: Bending vibrations for the methyl and ethyl groups will be present in the 1350-1480 cm⁻¹ region.

Ring Vibrations: The imidazole ring itself will have characteristic breathing and deformation modes at lower frequencies.

Table 2: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N/C=C Ring Stretch | 1500-1650 |

Note: Predicted values are based on typical vibrational frequencies for similar imidazole derivatives. rsc.orgresearchgate.netacadpubl.eu

Probing Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive method for studying intermolecular interactions, such as hydrogen bonding. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor.

In the condensed phase, intermolecular hydrogen bonding would lead to a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum compared to the gas phase or a dilute solution in a non-polar solvent. The extent of this shift can provide information about the strength of the hydrogen bonding network.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can provide further structural information. Common fragmentation pathways for imidazole derivatives include the loss of substituents from the ring. For this compound, characteristic fragments could arise from the loss of a methyl radical (CH₃) or an ethyl radical (C₂H₅). The cleavage of the ethyl group could also result in the loss of ethylene (B1197577) (C₂H₄), leading to a fragment with a rearranged hydrogen. The stability of the imidazole ring would likely result in it being a prominent part of many of the observed fragment ions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dimethylimidazole |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For this compound, with a chemical formula of C₈H₁₄N₂, the theoretical exact mass can be calculated. An HRMS experiment would aim to measure the mass of the molecular ion ([M+H]⁺) with very high accuracy. This experimental value would then be compared to the calculated mass to confirm the elemental formula.

Table 1: Theoretical Exact Mass for this compound

| Formula | Species | Theoretical Exact Mass (m/z) |

|---|

This table represents a theoretical calculation, as no experimental HRMS data for this specific compound was found.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. For an ethyl-dimethyl-imidazole, expected fragmentation would likely involve the loss of methyl (CH₃) or ethyl (C₂H₅) groups from the imidazole ring. The observation of specific neutral losses (e.g., loss of 15 for a methyl group, or 29 for an ethyl group) from the parent ion would help to confirm the presence and nature of these substituents. However, without experimental data, a definitive fragmentation pattern for this compound cannot be provided.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure

To perform this analysis, a suitable single crystal of this compound would need to be grown and then exposed to an X-ray beam. The resulting diffraction pattern would be analyzed to solve the crystal structure. This would reveal the spatial arrangement of the ethyl and methyl groups on the imidazole ring and the planarity of the ring itself. Studies on similar imidazole derivatives, such as 1-ethyl-2,4,5-triphenyl-1H-imidazole, have been conducted and show how the substituents are oriented relative to the central imidazole core. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The solved crystal structure would provide a detailed table of all bond lengths (e.g., C-C, C-N) and bond angles within the molecule. For instance, one could precisely determine the bond lengths within the imidazole ring and the C-C bond lengths of the ethyl and methyl substituents. Torsion angles would describe the rotational orientation of the ethyl group relative to the imidazole ring. This level of detail is crucial for understanding the steric and electronic effects of the substituents on the molecular geometry. While general bond lengths for imidazole rings are known, specific values for this compound are not available.

Investigation of Crystal Packing and Intermolecular Hydrogen Bonding

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. A key feature of imidazoles containing an N-H group is their ability to form intermolecular hydrogen bonds. It would be expected that in the crystal structure of this compound, the N-H proton of one molecule would form a hydrogen bond with a nitrogen atom of a neighboring molecule, leading to the formation of chains or other supramolecular assemblies. chemicalbook.comnih.gov The specific geometry and strength of these interactions would be quantifiable from the crystallographic data.

Computational and Theoretical Studies of 5 Ethyl 2,4 Dimethyl 1h Imidazole

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

No published studies were identified that have utilized Density Functional Theory to determine the optimized geometries and electronic structure of 5-Ethyl-2,4-dimethyl-1H-imidazole.

Ab Initio and Semi-Empirical Methods

There is no available research detailing the application of Ab Initio or semi-empirical methods to the computational study of this compound.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps and Spatial Distributions)

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and spatial distributions for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No studies presenting Molecular Electrostatic Potential (MEP) maps to identify the reactive sites of this compound were found.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

An analysis of charge delocalization and stability using Natural Bond Orbital (NBO) methods for this compound has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, are typically performed using density functional theory (DFT). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) No specific computational data for this exact molecule was found in the search results. The following table is illustrative of expected data from such a study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~11-13 | - |

| C2-CH₃ | ~2.2-2.4 | ~12-15 |

| C4-CH₃ | ~2.1-2.3 | ~10-13 |

| C5-CH₂CH₃ | ~2.5-2.7 (CH₂) | ~18-21 (CH₂) |

| C5-CH₂CH₃ | ~1.1-1.3 (CH₃) | ~13-16 (CH₃) |

| C2 | - | ~145-150 |

| C4 | - | ~130-135 |

| C5 | - | ~125-130 |

Theoretical Vibrational Frequencies and Intensities (IR, Raman)

The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can also be calculated using DFT methods. Following a geometry optimization, a frequency calculation is performed. The resulting vibrational modes are then analyzed to assign theoretical frequencies to specific bond stretches, bends, and torsions within the this compound molecule. These calculated spectra can be compared to experimental IR and Raman spectra to aid in their interpretation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) No specific computational data for this exact molecule was found in the search results. The following table is illustrative of expected data from such a study.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| N-H stretch | ~3100-3300 | Medium | Weak |

| C-H stretch (aromatic) | ~3000-3100 | Weak | Medium |

| C-H stretch (aliphatic) | ~2850-3000 | Strong | Strong |

| C=N stretch | ~1600-1650 | Strong | Medium |

| C=C stretch | ~1500-1580 | Medium | Strong |

| C-N stretch | ~1250-1350 | Strong | Medium |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its interactions and reactivity.

Energy Landscapes and Stable Conformers

Conformational analysis involves exploring the potential energy surface of the molecule to identify its stable conformations (conformers). This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond of the ethyl group. For each rotation, the energy of the molecule is calculated, allowing for the identification of energy minima, which correspond to stable conformers, and energy barriers to rotation. This analysis would reveal the preferred orientation of the ethyl group relative to the imidazole (B134444) ring.

Dynamic Behavior in Solution (if relevant for specific interactions)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about intermolecular interactions, such as hydrogen bonding with the solvent, and the flexibility of the molecule in solution.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy can be determined. This information is valuable for understanding the reactivity of the molecule and for designing new synthetic routes. For example, the mechanism of electrophilic substitution on the imidazole ring could be investigated by modeling the approach of an electrophile and calculating the energy profile for substitution at different positions.

Transition State Characterization

Detailed information regarding the geometric parameters, vibrational frequencies, and energy of transition states involved in reactions of this compound is not available in the current body of scientific literature. Characterization of a transition state is a critical component of understanding a chemical reaction's mechanism, providing a snapshot of the highest energy point along the reaction coordinate. This analysis is typically achieved through computational methods that locate saddle points on the potential energy surface.

Reaction Pathway Energy Profiles

Similarly, specific reaction pathway energy profiles for chemical transformations involving this compound have not been reported. An energy profile graphically represents the energy of a chemical system as it progresses from reactants to products, passing through transition states and any intermediates. These profiles are essential for determining reaction kinetics and understanding the feasibility of a proposed reaction mechanism. The generation of such profiles necessitates intensive computational investigation of the energies of all species involved in the reaction pathway.

Coordination Chemistry of 5 Ethyl 2,4 Dimethyl 1h Imidazole

Ligand Properties of 5-Ethyl-2,4-dimethyl-1H-imidazole

The coordinating behavior of this compound is dictated by the electronic and steric properties of the imidazole (B134444) ring and its alkyl substituents.

The primary donor site in this compound is the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which possesses a lone pair of electrons available for coordination to a metal center. The basicity of this nitrogen is a crucial factor in determining the stability of the resulting metal complexes. Alkyl groups are known to be electron-donating through an inductive effect (+I effect). Consequently, the presence of two methyl groups at positions 2 and 4, and an ethyl group at position 5, increases the electron density on the imidazole ring. This enhanced electron density, in turn, increases the basicity of the N3 donor atom compared to unsubstituted imidazole. A higher basicity generally leads to the formation of more stable metal-ligand bonds.

The alkyl substituents on the imidazole ring of this compound exert significant steric and electronic effects that modulate its coordination behavior.

Steric Effects: The presence of alkyl groups at the 2, 4, and 5-positions introduces steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the coordination number and geometry of the resulting metal complexes. For instance, the ligand may favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the bulky substituents. The steric hindrance can also affect the kinetics of complex formation and dissociation. While moderate steric bulk can sometimes lead to the stabilization of specific coordination geometries, excessive steric hindrance may weaken the metal-ligand interaction or even prevent coordination altogether.

The interplay between these electronic and steric effects is crucial in determining the specific coordination properties of this compound with different metal ions.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with this compound can be achieved through various standard synthetic methodologies in coordination chemistry.

Complexes of this compound with transition metals such as cobalt(II), nickel(II), manganese(II), and cadmium(II) can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and often depends on the solubility of both the ligand and the metal salt. Common solvents for such syntheses include ethanol, methanol, acetonitrile, and water.

A general synthetic procedure would involve dissolving stoichiometric amounts of this compound and the desired metal salt (e.g., CoCl₂, Ni(NO₃)₂, Mn(OAc)₂, CdCl₂) in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.

For instance, the synthesis of a manganese(II) complex with a related bis(imidazole) ligand, {4,4′-(phenylmethylene)bis(2-ethyl-5-methyl-1H-imidazole)}, has been reported, where the ligand coordinates to the manganese(II) center. nih.gov This suggests that this compound would readily form stable complexes with Mn(II) and other transition metals under similar conditions.

Imidazoles are widely used as precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are a class of powerful ligands in organometallic chemistry and catalysis. The formation of an NHC from this compound would first involve the synthesis of the corresponding imidazolium (B1220033) salt.

This is typically achieved by N-alkylation or N-arylation of the imidazole at the N1 position. For example, reacting this compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding 1-alkyl-5-ethyl-2,4-dimethyl-1H-imidazolium halide.

Once the imidazolium salt is obtained, the NHC can be generated in situ by deprotonation of the C2 position using a strong base, such as sodium hydride, potassium tert-butoxide, or an organolithium reagent. The resulting free carbene can then be reacted with a suitable metal precursor to form the desired organometallic NHC complex. Alternatively, the imidazolium salt can be used directly in transmetalation reactions, for instance, with silver(I) oxide, to form a silver-NHC complex, which can then serve as an efficient NHC transfer agent to other metals.

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds of this compound is essential to understand their bonding, stereochemistry, and physical properties. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the imidazole ligand to the metal ion. Upon coordination, shifts in the vibrational frequencies of the imidazole ring, particularly the C=N and C=C stretching modes, are expected.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry of the metal ion. For example, the color and the specific absorption bands of Co(II) and Ni(II) complexes are indicative of their coordination environment (e.g., tetrahedral vs. octahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Cd(II). Changes in the chemical shifts of the imidazole protons and carbons upon coordination can provide insights into the metal-ligand interaction.

Elemental Analysis: This technique is used to determine the elemental composition of the synthesized complexes, which helps in confirming their stoichiometry.

The table below summarizes the expected coordination behavior and characterization data for hypothetical complexes of this compound with selected transition metals, based on known trends for similar imidazole derivatives.

| Metal Ion | Expected Coordination Geometry | Potential Synthetic Precursor | Expected Color of Complex | Relevant Characterization Techniques |

|---|---|---|---|---|

| Co(II) | Tetrahedral or Octahedral | CoCl₂·6H₂O | Blue (tetrahedral) or Pink/Violet (octahedral) | X-ray Diffraction, UV-Vis, IR |

| Ni(II) | Octahedral or Square Planar | Ni(NO₃)₂·6H₂O | Green/Blue (octahedral) or Yellow/Red (square planar) | X-ray Diffraction, UV-Vis, IR |

| Mn(II) | Octahedral or Tetrahedral | Mn(OAc)₂·4H₂O | Pale Pink/Colorless | X-ray Diffraction, EPR, IR |

| Cd(II) | Tetrahedral or Octahedral | CdCl₂ | Colorless | X-ray Diffraction, NMR, IR |

Scientific Data Unvailable for this compound

Despite a comprehensive search of available scientific literature and chemical databases, no specific information could be found regarding the coordination chemistry, catalytic applications, or role in supramolecular chemistry of the compound this compound.

Extensive searches were conducted to locate data on the following topics as outlined in the user's request:

Applications of this compound-Derived Metal Complexes

Role in Supramolecular Chemistry and Metal-Organic Frameworks (MOFs):The literature does not contain any reports on the incorporation of this compound into supramolecular assemblies or its use as a linker in the formation of Metal-Organic Frameworks.

While the broader class of imidazole derivatives is well-represented in coordination chemistry, catalysis, and materials science, this specific substituted imidazole appears to be either unstudied or the research has not been published in accessible databases.

General information on related imidazole compounds, such as 2-ethyl-1H-imidazole-4,5-dicarboxylic acid and various phenyl-substituted imidazoles, indicates that the imidazole moiety is a versatile ligand for the construction of coordination complexes and functional materials. nih.govacs.org These related compounds have been shown to form a variety of coordination polymers and have been studied for their magnetic and luminescent properties. acs.org However, this general information cannot be extrapolated to provide specific, scientifically accurate details for this compound as requested.

The lack of a specific CAS (Chemical Abstracts Service) number for this compound in the searched databases further suggests its limited presence in the chemical literature.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy.

Applications of 5 Ethyl 2,4 Dimethyl 1h Imidazole in Functional Materials and Catalysis

Utilization as a Building Block for Advanced Materials

The unique electronic properties and structural versatility of the imidazole (B134444) ring make it a valuable component in materials science. rsc.org Imidazole derivatives are integral to the design of functional polymers, organic electroluminescent devices (OLEDs), and dyes for solar cells. rsc.orgrsc.org

Integration into Polymer Systems and Hybrid Materials

Imidazole-based compounds are explored for creating materials with high thermal stability and ionic conductivity. nih.gov They can be incorporated into polymer backbones or used as functional side chains. While specific research on the integration of 5-Ethyl-2,4-dimethyl-1H-imidazole into polymers is not prominent, general methodologies involving imidazole derivatives suggest it could serve as a monomer or a precursor for creating functional polymers. Imidazole-based catalysts have also been designed for bulk polymerization processes, such as for lactide isomers, indicating their role in polymer synthesis itself.

Potential in Optical and Electronic Materials (e.g., dyes for solar cells, light-emitting materials)

Substituted imidazoles are recognized for their significant potential in optical and electronic applications. rsc.orgrsc.org Their inherent fluorescence properties are leveraged in the development of biological imaging agents and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.net The phenanthro[9,10-d]imidazole moiety, for instance, is a key building block for blue light-emitting materials due to its high fluorescence efficiency and thermal stability. rsc.org

In the realm of renewable energy, imidazole derivatives are synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgrsc.org The structural design of these dyes, often featuring a donor-π bridge-acceptor architecture, allows for the tuning of their photophysical and electrochemical properties to enhance solar cell efficiency. rsc.org The substitution pattern on the imidazole ring, including the presence of alkyl groups like ethyl and methyl, can influence the molecule's electronic structure and, consequently, its performance as a material in optical and electronic devices. Although direct studies on this compound for these purposes are not detailed, the extensive research on analogous polysubstituted imidazoles provides a strong basis for its potential in these fields. semanticscholar.orgresearchgate.net

Catalytic Roles of this compound and its Derivatives

The imidazole core is a recurring motif in catalysis, from biological enzyme systems to industrial chemical synthesis. Its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group, allows it to participate in various catalytic cycles. nih.govias.ac.in

Organocatalysis Mediated by Imidazole Core

Imidazole and its derivatives are effective organocatalysts for a variety of organic transformations. ias.ac.in They can function as basic catalysts, activating substrates through deprotonation, or act as nucleophilic catalysts. For example, imidazoles catalyze multicomponent reactions for the synthesis of other complex heterocyclic compounds. ias.ac.inacs.org The specific substitution pattern of ethyl and methyl groups on the this compound ring would modulate its basicity and steric environment, thereby influencing its activity and selectivity in organocatalytic reactions compared to the parent imidazole.

Role as Precursors for N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

One of the most significant applications of imidazole derivatives is as precursors to N-heterocyclic carbenes (NHCs). sci-hub.se NHCs are a major class of ligands in homogeneous catalysis, prized for their strong σ-donating properties and their ability to form highly stable complexes with a wide range of transition metals. acs.org

The synthesis of an NHC ligand typically begins with the N-alkylation or N-arylation of the imidazole. For this compound, reaction with two equivalents of an alkyl halide (e.g., methyl iodide or ethyl bromide) would yield a 1,3-dialkyl-5-ethyl-2,4-dimethylimidazolium salt. orientjchem.org This imidazolium (B1220033) salt is the direct precursor to the free carbene. Deprotonation of the imidazolium salt at the C2 position, typically with a strong base, generates the highly reactive NHC, which can then be coordinated to a metal center. acs.orgrsc.org The electronic and steric properties of the resulting NHC ligand, and thus the reactivity of its metal complex, are directly tunable by the substituents on the imidazole ring. The ethyl and methyl groups on the this compound backbone would contribute to the steric bulk and electronic nature of the corresponding NHC ligand.

Table 1: General Synthesis of NHC Precursors from Imidazoles

| Step | Reaction | Description |

|---|---|---|

| 1 | N-Alkylation | The imidazole derivative is reacted with alkyl halides to form a 1,3-disubstituted imidazolium salt. orientjchem.org |

| 2 | Deprotonation | The imidazolium salt is treated with a strong base to remove the proton from the C2 carbon, yielding the free N-heterocyclic carbene. rsc.org |

Support in Heterogeneous Catalysis

To bridge the gap between homogeneous and heterogeneous catalysis, imidazole derivatives can be immobilized on solid supports to create recyclable catalysts. sci-hub.se Materials like silica (B1680970), alumina, and magnetic nanoparticles have been used as supports. sci-hub.seajgreenchem.com For instance, imidazoles can be grafted onto a silica surface to create a solid base catalyst. ajgreenchem.com In other applications, melted imidazole has been used as both a solvent and a carbon source to synthesize porous carbon-supported cobalt nanoparticle catalysts, which show high activity in various reactions. eurekalert.org While there is no specific literature on using this compound in this manner, these established methods demonstrate a clear pathway for its potential use as a modifier or a component of a solid-supported heterogeneous catalyst. sci-hub.seresearchgate.net

Future Research Directions and Perspectives for 5 Ethyl 2,4 Dimethyl 1h Imidazole

Development of Sustainable and Green Synthetic Methodologies

Traditional methods for synthesizing substituted imidazoles often involve harsh conditions and the use of toxic solvents. ias.ac.intandfonline.com The future of producing 5-Ethyl-2,4-dimethyl-1H-imidazole and its derivatives lies in the adoption of green chemistry principles. Research is increasingly focused on multicomponent reactions (MCRs) that enhance atom economy by combining three or more reactants in a single pot. nih.gov

Key areas for future development include:

Heterogeneous Catalysis: The use of reusable solid catalysts, such as zeolites (e.g., ZSM-11) and nano-materials (e.g., nano aluminum nitride), offers a pathway to cleaner reaction profiles, reduced catalyst loading, and simplified workup procedures under solvent-free conditions. nih.govias.ac.in

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as green alternatives to conventional heating. mdpi.comresearchgate.net These techniques can significantly accelerate reaction times, improve yields, and enhance product selectivity, representing a promising direction for the efficient synthesis of tetra-substituted imidazoles. researchgate.net

Benign Solvents: The use of water as a solvent presents a mild and environmentally friendly option for certain imidazole (B134444) syntheses, such as the van Leusen imidazole synthesis, which can proceed under base-free conditions. mdpi.com

Table 1: Promising Green Synthetic Approaches for Substituted Imidazoles

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Research |

| Multicomponent Reaction | ZSM-11 Zeolite | Solvent-free, reusable catalyst, short reaction time, high yield. | nih.gov |

| One-Pot Synthesis | Nano Aluminium Nitride / Water | Catalyst-free (AlN acts as ammonia (B1221849) source), mild conditions, simple materials. | ias.ac.in |

| van Leusen Reaction | Microwave Irradiation | Rapid, high yield, applicable to one-pot two-step processes. | mdpi.com |

| Cycloaddition | Base-free / Water | Environmentally benign solvent, mild conditions. | mdpi.com |

Exploration of Novel Functionalization Strategies and Chemical Transformations

The reactivity of the this compound core, particularly the N-H and ring C-H bonds, provides opportunities for extensive functionalization. Future research will likely focus on developing regioselective methods to introduce new functional groups, thereby creating a library of novel derivatives.

Direct C-H Functionalization: While traditional methods often favor substitution at the C2 position, recent strategies using radical chemistry offer pathways to functionalize other positions, such as C4. acs.orgnih.gov Developing methods for the selective functionalization of the C-H bonds of the ethyl and methyl substituents would open up new avenues for creating complex molecules.

N-Alkylation and N-Arylation: The nitrogen atom in the imidazole ring is a key site for modification. youtube.com Research into selective N-alkylation can produce derivatives with tailored physical and chemical properties. youtube.com For instance, the introduction of long alkyl chains can significantly alter hydrophobicity, a property relevant in applications like metal extraction and gas separation. encyclopedia.pubmdpi.com

Ring Transformations: The oxidative transformation of other heterocyclic systems, such as pyrimidinones, into imidazoles suggests that novel synthetic routes starting from different ring systems could be explored to generate highly substituted imidazoles.

Design of Advanced Derivatives for Specific Material Applications

The inherent properties of the imidazole ring, such as its aromaticity and ability to coordinate with metals, make it a valuable component in advanced materials. researchgate.netacs.org Future work will likely leverage these characteristics to design derivatives of this compound for targeted applications.

Organic Electronics: Imidazole derivatives have been successfully used as host materials and emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov By attaching specific chromophoric or charge-transporting moieties to the this compound core, new materials for deep-blue or phosphorescent OLEDs could be developed. The alkyl groups on the core can enhance solubility and improve film-forming properties, which are crucial for device fabrication.

Ligands for Catalysis: The nitrogen atoms in the imidazole ring can act as ligands for transition metals, forming catalysts for various organic reactions. acs.org Functionalizing the ethyl or methyl groups could create bidentate or tridentate ligands, leading to catalysts with enhanced stability and selectivity.

Corrosion Inhibitors: The ability of imidazoles to form a protective layer on metal surfaces makes them effective corrosion inhibitors. researchgate.net Research could focus on how the specific alkyl substitution pattern of this compound influences its adsorption and corrosion inhibition efficiency on different metals.

Deeper Insight into Structure-Reactivity Relationships through Advanced Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT) calculations, provides a powerful tool for understanding and predicting the behavior of molecules. acs.org For this compound, computational modeling can offer profound insights into its structure-reactivity relationships.

Predicting Reaction Sites: DFT calculations can determine the electron density at different positions on the imidazole ring, predicting the most likely sites for electrophilic or nucleophilic attack. acs.org This can guide the design of synthetic strategies for novel functionalization.

Understanding Substituent Effects: Modeling can elucidate how the ethyl and methyl groups influence the electronic properties, aromaticity, and basicity of the imidazole core. The pKa value, which dictates the basicity, is a critical parameter for applications in catalysis and as physical solvents. encyclopedia.pub

Designing Novel Materials: Computational screening can be used to predict the properties of hypothetical derivatives, such as their electronic band gaps or binding affinities to metal surfaces. acs.orgnih.gov This in silico approach can accelerate the discovery of advanced materials for applications in electronics or catalysis by prioritizing the most promising candidates for synthesis.

Investigation of Environmental and Industrial Relevance (non-toxicological, non-medical aspects)

Beyond the laboratory, the practical utility of this compound and its derivatives depends on their performance in industrial processes and their environmental footprint.

Industrial Solvents for Gas Separation: Alkylimidazoles are being investigated as physical solvents for "sweetening" natural gas by removing CO2 and other acid gases. acs.orgacs.org Key properties for this application include low volatility, low viscosity, and high CO2/CH4 selectivity. acs.org Future research could benchmark this compound against other alkylimidazoles to assess its potential in this area. The ethyl and methyl substituents are expected to influence its fractional free volume and, consequently, its gas solubility characteristics. acs.org

Metal Extraction: The complexing properties of alkylimidazoles make them suitable for use as carriers in polymer inclusion membranes (PIMs) for the selective extraction and separation of metal ions from aqueous solutions. encyclopedia.pubmdpi.com The hydrophobicity and basicity imparted by the alkyl groups are crucial for this function. encyclopedia.pub Studies could explore the efficiency and selectivity of this compound for extracting valuable or heavy metals.

Environmental Fate: As with any chemical intended for large-scale use, understanding its environmental persistence and degradation is crucial. While some imidazole-based ionic liquids have been noted for their high stability, which could lead to environmental persistence, further investigation into the biodegradability and potential environmental impact of specific alkylimidazoles like this compound is warranted. nih.gov

Table 2: Industrial Application Potentials of Alkylimidazoles

| Application | Key Properties of Alkylimidazoles | Future Research Focus for this compound | Relevant Research |

| CO2 Capture | Low volatility, low viscosity, favorable CO2/CH4 selectivity. | Quantify gas solubility, viscosity, and thermal stability; compare with commercial physical solvents. | acs.orgacs.orgresearchgate.net |

| Metal Extraction | Good complexing properties, tunable hydrophobicity, and basicity. | Evaluate efficiency and selectivity as a carrier in PIMs for separating non-ferrous metal ions. | encyclopedia.pubmdpi.com |

Q & A

Q. Advanced

- Absorption/Distribution : Calculate LogP (octanol-water partition coefficient) using SwissADME. Ideal LogP <5 ensures membrane permeability.

- Metabolism/Toxicity : Use admetSAR to predict cytochrome P450 interactions. In vitro hepatocyte assays assess metabolic stability.

- Excretion : Renal clearance is estimated via molecular weight (<500 Da) and polar surface area (<140 Ų) .

How should researchers address contradictory spectroscopic or crystallographic data for imidazole derivatives?

Q. Advanced

- Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing ethyl vs. methyl groups).

- Crystallographic Refinement : Re-analyze diffraction data with SHELXL, adjusting thermal parameters for disordered atoms . PubChem entries (e.g., CID 14594370) provide reference spectra .

What strategies improve yields in multi-step syntheses of this compound derivatives?

Q. Advanced

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective alkylation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Microwave Assistance : Reduce reaction times (30–60 minutes) and improve purity via controlled heating .

How does substituent position (e.g., ethyl vs. methyl) impact the electronic properties of this compound?

Q. Advanced

- DFT Calculations : Use Gaussian09 to compute HOMO-LUMO gaps. Methyl groups at C2/C4 increase electron density at N1, enhancing hydrogen-bonding capacity.

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in derivatives; electron-donating groups (e.g., -CH₃) redshift absorption .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.